Cas no 886768-69-0 (tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate)

Tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate is a fluorinated piperazine derivative widely used as an intermediate in pharmaceutical synthesis. Its key advantages include the presence of a Boc-protected piperazine moiety, which enhances stability and facilitates selective deprotection in multi-step reactions. The difluorophenyl group introduces electron-withdrawing properties, making it valuable for modifying reactivity in medicinal chemistry applications. This compound is particularly useful in the development of bioactive molecules, such as CNS-targeting drugs, due to its ability to improve pharmacokinetic properties. High purity and consistent synthesis protocols ensure reliability for research and industrial applications. Its structural features make it a versatile building block for constructing complex heterocyclic frameworks.
tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate structure
886768-69-0 structure
Product name:tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
CAS No:886768-69-0
MF:C15H20F2N2O2
MW:298.328310966492
CID:5957330
PubChem ID:72210238

tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxylic acid, 2-(2,5-difluorophenyl)-, 1,1-dimethylethyl ester
    • AB46560
    • 1240584-55-7
    • 2-(2,5-DIFLUORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 886768-69-0
    • (S)-2-(2,5-DIFLUORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • AB46562
    • EN300-1881790
    • 1240584-67-1
    • AB46563
    • TERT-BUTYL 2-(2,5-DIFLUOROPHENYL)PIPERAZINE-1-CARBOXYLATE
    • (R)-2-(2,5-DIFLUORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
    • Inchi: 1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)11-8-10(16)4-5-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3
    • InChI Key: IJWPUVLACAHXMD-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCNCC1C1=CC(F)=CC=C1F

Computed Properties

  • Exact Mass: 298.14928421g/mol
  • Monoisotopic Mass: 298.14928421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.177±0.06 g/cm3(Predicted)
  • Boiling Point: 358.2±42.0 °C(Predicted)
  • pka: 7.59±0.40(Predicted)

tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1881790-0.25g
tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
886768-69-0
0.25g
$1038.0 2023-09-18
Enamine
EN300-1881790-1.0g
tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
886768-69-0
1g
$1272.0 2023-06-02
Enamine
EN300-1881790-10.0g
tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
886768-69-0
10g
$5467.0 2023-06-02
Enamine
EN300-1881790-10g
tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
886768-69-0
10g
$4852.0 2023-09-18
Enamine
EN300-1881790-1g
tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
886768-69-0
1g
$1129.0 2023-09-18
Enamine
EN300-1881790-5g
tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
886768-69-0
5g
$3273.0 2023-09-18
Enamine
EN300-1881790-2.5g
tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
886768-69-0
2.5g
$2211.0 2023-09-18
Enamine
EN300-1881790-0.5g
tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
886768-69-0
0.5g
$1084.0 2023-09-18
Enamine
EN300-1881790-0.1g
tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
886768-69-0
0.1g
$993.0 2023-09-18
Enamine
EN300-1881790-0.05g
tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
886768-69-0
0.05g
$948.0 2023-09-18

Additional information on tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate

Research Brief on tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate (CAS: 886768-69-0) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate (CAS: 886768-69-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperazine core and difluorophenyl substituent, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies highlight its potential in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology. The unique structural features of this compound, including the tert-butyl carbamate protecting group and the electron-withdrawing fluorine atoms, contribute to its stability and reactivity, making it a valuable building block in medicinal chemistry.

Recent research efforts have focused on optimizing the synthetic routes for tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method using palladium-based catalysts, achieving a yield of over 85% with high enantiomeric purity. This advancement is critical for scaling up production and ensuring the compound's availability for further pharmacological studies. Additionally, the study explored the compound's role as a precursor in the synthesis of dopamine receptor modulators, which are promising candidates for treating Parkinson's disease and schizophrenia.

In the context of oncology, tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate has been investigated for its potential to inhibit key signaling pathways involved in cancer cell proliferation. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent inhibitory activity against PI3K/AKT/mTOR pathway, a critical target in various cancers. The researchers synthesized a series of analogs and evaluated their efficacy in vitro, identifying several lead compounds with nanomolar IC50 values. These findings underscore the compound's utility in designing next-generation kinase inhibitors with improved selectivity and reduced off-target effects.

Beyond its applications in drug discovery, tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate has also been explored in chemical biology as a tool compound for studying protein-protein interactions. Its ability to selectively bind to certain protein domains has been leveraged in proteomics studies to elucidate novel drug targets. For instance, a recent proteomics screening study (Nature Chemical Biology, 2023) utilized this compound to identify previously unknown interactions between G-protein-coupled receptors (GPCRs) and intracellular signaling proteins, opening new avenues for therapeutic intervention.

In conclusion, tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate (CAS: 886768-69-0) represents a multifaceted compound with broad applications in medicinal chemistry and chemical biology. Recent advancements in its synthesis and functionalization have expanded its utility as a key intermediate in drug development. Ongoing research continues to uncover its potential in addressing unmet medical needs, particularly in CNS disorders and oncology. Future studies are expected to further explore its mechanistic insights and translational potential, solidifying its role in the pharmaceutical industry.

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